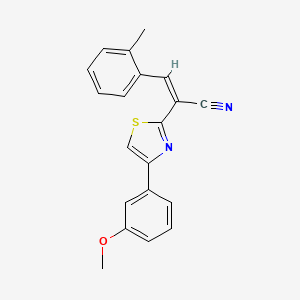

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Descripción general

Descripción

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is an organic compound characterized by its complex structure, which includes a thiazole ring, a methoxyphenyl group, and an acrylonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.

Next, the methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the thiazole intermediate reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction, where the thiazole derivative reacts with o-tolualdehyde and malononitrile in the presence of a base like piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

Reduction: The nitrile group can be reduced to an amine using hydrogenation over a palladium catalyst.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in acetonitrile.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of acrylonitrile derivatives, including (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile. These compounds have been evaluated for their effectiveness against various cancer cell lines.

Case Study:

A study published in MDPI demonstrated that derivatives of acrylonitrile exhibited significant growth inhibition against leukemia cell lines, with some compounds showing GI50 values as low as 0.0244 μM . This suggests that this compound may possess similar or enhanced efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of acrylonitrile derivatives has been extensively studied to identify key functional groups that enhance biological activity. For instance, the presence of a methoxy group on the phenyl ring has been linked to improved potency against tumor cells .

Key Findings:

- Modifications to the thiazole moiety and aromatic substituents significantly influence anticancer activity.

- The 4-(4-methoxyphenyl)thiazole moiety is critical for maintaining potency, as evidenced by SAR studies which demonstrated that substitutions led to a loss of activity .

Antimicrobial Properties

In addition to anticancer effects, this compound and its analogs have shown promising antimicrobial activity. A related compound was noted for its effectiveness against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Table: Antimicrobial Activity of Acrylonitrile Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 8 | 16 |

| Compound B | Streptococcus epidermidis | 16 | 32 |

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential.

Metabolic Pathways:

Research has indicated that the principal metabolic pathways involve NADPH-dependent oxidation and O-demethylation processes, which can impact the compound's pharmacokinetics and bioavailability . Modifications to reduce metabolic instability could enhance its therapeutic profile.

Mecanismo De Acción

The mechanism of action of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with protein active sites, while the acrylonitrile moiety can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target.

Comparación Con Compuestos Similares

Similar Compounds

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-phenylacrylonitrile: Similar structure but lacks the o-tolyl group.

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile: Similar structure but with a p-tolyl group instead of o-tolyl.

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile: Similar structure but with an m-tolyl group instead of o-tolyl.

Uniqueness

The uniqueness of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile lies in the specific arrangement of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the o-tolyl group may confer distinct steric and electronic properties compared to its isomers, potentially leading to different biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Actividad Biológica

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. With a molecular formula of C25H18N2S and a molecular weight of 378.49, this compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities. The presence of the methoxy and tolyl groups further enhances its activity profile.

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:

-

Antimicrobial Activity :

- Thiazole derivatives have shown significant antimicrobial properties against various pathogens. In vitro studies demonstrate that compounds similar to this compound exhibit minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

-

Anticancer Activity :

- The compound's structural components suggest potential anticancer properties. Studies on related thiazole derivatives indicate their ability to induce apoptosis in cancer cells through various mechanisms, including inhibition of anti-apoptotic proteins . Specific derivatives have shown selective cytotoxicity against human cancer cell lines like H460 and A549.

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. The following points summarize key findings related to SAR:

- Substituents : The presence of electron-withdrawing groups on the phenyl ring enhances the compound's activity against microbial strains.

- Thiazole Ring Modifications : Variations in the thiazole structure significantly affect potency; for example, substitutions at specific positions can lead to increased or decreased activity .

| Compound | Structure | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | Thiazole with methoxy group | 0.22 - 0.25 | Antimicrobial |

| 7f | Pyrazole derivative | Varies | Anticancer |

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of thiazole-bearing compounds exhibited significant antimicrobial effects with low toxicity profiles, making them promising candidates for further development .

- Anticancer Mechanisms : Research into related compounds revealed mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines, showcasing the potential of thiazoles in cancer therapy .

Propiedades

IUPAC Name |

(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-14-6-3-4-7-15(14)10-17(12-21)20-22-19(13-24-20)16-8-5-9-18(11-16)23-2/h3-11,13H,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXAMRMTSPMWHC-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.